4-(Styrylsulfonylamino)butyric acid
Description
4-(Styrylsulfonylamino)butyric acid is a butyric acid derivative featuring a styrylsulfonylamino substituent. The styryl group (a vinylbenzene moiety) combined with a sulfonamide linkage distinguishes this compound from other butyric acid derivatives. Sulfonamide groups are known for their role in enzyme inhibition and antibacterial activity, while the styryl moiety may enhance lipophilicity, influencing membrane permeability and bioactivity .
Properties
IUPAC Name |
4-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)7-4-9-13-18(16,17)10-8-11-5-2-1-3-6-11/h1-3,5-6,8,10,13H,4,7,9H2,(H,14,15)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATMKNVNERJQCC-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Styrylsulfonylamino)butyric acid typically involves a multi-step process. One common method includes the reaction of styrene with sulfonyl chloride to form styrylsulfonyl chloride. This intermediate is then reacted with butyric acid in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Styrylsulfonylamino)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The styryl group can participate in electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
4-(Styrylsulfonylamino)butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Styrylsulfonylamino)butyric acid involves its interaction with specific molecular targets. The styryl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonylamino moiety may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following butyric acid derivatives share structural similarities but differ in substituents, leading to variations in chemical properties and applications:
Substituent-Driven Functional Diversity
- 4-(4-Aminophenyl)butyric acid Substituent: 4-Aminophenyl group. Key Properties: Inhibits monoamine oxidase (MAO), impacting neurotransmitter metabolism . Applications: Pharmaceutical intermediate, research tool in neurology and biochemistry .
Indole-3-butyric acid
4-Phenylbutyric acid (4-PBA)
- 4-(2,4-Dichlorophenoxy)butyric acid Substituent: 2,4-Dichlorophenoxy group. Key Properties: Herbicidal activity, structurally analogous to 2,4-D. Applications: Plant growth regulation and weed control .
- 4-(Benzylamino)butyric acid hydrochloride Substituent: Benzylamino group. Key Properties: High purity (99%) and industrial-grade stability. Applications: Intermediate in pesticides, pharmaceuticals, and food additives .
- 4-(4-Bromophenyl)butanoic acid Substituent: 4-Bromophenyl group. Key Properties: Melting point 67°C, boiling point 176°C (3 mmHg). Applications: Chiral synthon in organic chemistry and drug discovery .
Structural and Functional Contrasts
- Solubility and Reactivity: Sulfonamide-containing derivatives (e.g., hypothetical 4-(Styrylsulfonylamino)butyric acid) may exhibit lower solubility in aqueous media compared to hydroxylated analogs like (R)-4-(2,4-dihydroxy-3,3-dimethyl-butyrylamino)-butyric acid (isolated from Lilium brownii) .
- Biological Activity: MAO inhibition by 4-(4-Aminophenyl)butyric acid contrasts with HDAC inhibition by 4-PBA, highlighting substituent-dependent target specificity . Indole-3-butyric acid’s plant growth regulation diverges from the herbicidal action of 4-(2,4-dichlorophenoxy)butyric acid, despite both being agrochemicals .
Data Tables
Table 1: Comparative Analysis of Butyric Acid Derivatives
Biological Activity
Overview of 4-(Styrylsulfonylamino)butyric Acid
This compound is a compound that features a styryl group linked to a sulfonamide and a butyric acid moiety. This unique structural configuration suggests potential pharmacological properties, particularly in modulating biological pathways.
Biological Activity
1. Mechanism of Action:
- The sulfonamide group is known for its ability to interact with various biological targets, potentially influencing enzyme activity and receptor interactions.
- Compounds with similar structures have been studied for their ability to inhibit specific enzymes or modulate receptor activity, which may be relevant for therapeutic applications.
2. Anticancer Properties:
- Research indicates that compounds with similar structural features have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the styryl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
3. Neuroprotective Effects:
- Some studies suggest that butyric acid derivatives can exhibit neuroprotective effects, potentially by enhancing neuronal survival and reducing inflammation. This could be particularly relevant in neurodegenerative diseases.
Case Studies
-
Study on Antitumor Activity:
A study investigating the effects of sulfonamide derivatives on cancer cell lines demonstrated that certain compounds significantly reduced cell viability and induced apoptosis. While specific data on this compound is lacking, these findings suggest a potential for similar activity. -
Neuroprotection in Animal Models:
In animal models of neurodegeneration, butyric acid derivatives have been shown to improve cognitive function and reduce markers of inflammation. This supports the hypothesis that this compound may also confer neuroprotective benefits.
Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antitumor Activity | Induction of apoptosis in cancer cells | |
| Neuroprotective Effects | Improvement in cognitive function in animal models | |
| Enzyme Inhibition | Modulation of enzyme activity related to inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
